2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride
Overview
Description
Physical And Chemical Properties Analysis
The molecular formula of this compound is C14H23ClN2O2 and it has a molecular weight of 286.8 g/mol1.I hope this information is helpful and I’m sorry I couldn’t provide a more detailed analysis. If you have any other questions or need further assistance, feel free to ask.
Scientific Research Applications
Allosteric Modulation of the Cannabinoid CB1 Receptor
Research involving analog compounds of 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride has demonstrated their role in allosteric modulation of the cannabinoid CB1 receptor. These compounds are shown to bind allosterically to the CB1 receptor and elicit a conformational change, influencing agonist affinity for the orthosteric binding site (Price et al., 2005).
Synthesis of New 1H-1-pyrrolylcarboxamides
A study on the synthesis of new 1H-1-pyrrolylcarboxamides, which are structurally related to 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride, revealed their potential pharmacological interest. The synthesis process involved reactions with various amines, showing the chemical versatility of pyrrole compounds (Bijev et al., 2003).
Antimicrobial Activity of Novel Pyrrole Derivatives
A study on the synthesis and evaluation of novel pyrrole derivatives, similar in structure to 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride, highlighted their significant antimicrobial properties. The study emphasized the importance of the heterocyclic ring in these compounds, which was found to enhance their antibacterial and antifungal activities (Hublikar et al., 2019).
properties
IUPAC Name |
2,5-dimethyl-1-(2-piperidin-1-ylethyl)pyrrole-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-11-10-13(14(17)18)12(2)16(11)9-8-15-6-4-3-5-7-15;/h10H,3-9H2,1-2H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEXBGIORWSSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCN2CCCCC2)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.